![molecular formula C15H21NO3S B2768645 4-(2-Ethenylsulfonylethyl)-2,2-dimethyl-3,5-dihydro-1,4-benzoxazepine CAS No. 2249110-92-5](/img/structure/B2768645.png)
4-(2-Ethenylsulfonylethyl)-2,2-dimethyl-3,5-dihydro-1,4-benzoxazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Ethenylsulfonylethyl)-2,2-dimethyl-3,5-dihydro-1,4-benzoxazepine, also known as DBZ, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is of great interest due to its unique chemical structure and potential applications in a variety of fields, including biochemistry, pharmacology, and neuroscience.
Wirkmechanismus
4-(2-Ethenylsulfonylethyl)-2,2-dimethyl-3,5-dihydro-1,4-benzoxazepine binds to the active site of γ-secretase and inhibits its activity, leading to the accumulation of Notch intracellular domain and subsequent downstream effects on gene expression and cell fate. This mechanism of action has been extensively studied and validated in numerous in vitro and in vivo models.
Biochemical and Physiological Effects:
4-(2-Ethenylsulfonylethyl)-2,2-dimethyl-3,5-dihydro-1,4-benzoxazepine has been shown to have a variety of biochemical and physiological effects, including the inhibition of Notch signaling, the induction of apoptosis in cancer cells, and the promotion of neuronal differentiation. 4-(2-Ethenylsulfonylethyl)-2,2-dimethyl-3,5-dihydro-1,4-benzoxazepine has also been shown to have potential therapeutic applications in the treatment of Alzheimer's disease and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(2-Ethenylsulfonylethyl)-2,2-dimethyl-3,5-dihydro-1,4-benzoxazepine in lab experiments is its selectivity for γ-secretase and its ability to inhibit Notch signaling. However, 4-(2-Ethenylsulfonylethyl)-2,2-dimethyl-3,5-dihydro-1,4-benzoxazepine has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research involving 4-(2-Ethenylsulfonylethyl)-2,2-dimethyl-3,5-dihydro-1,4-benzoxazepine, including the development of more potent and selective inhibitors of γ-secretase, the investigation of the role of Notch signaling in various disease states, and the exploration of the potential therapeutic applications of 4-(2-Ethenylsulfonylethyl)-2,2-dimethyl-3,5-dihydro-1,4-benzoxazepine in the treatment of Alzheimer's disease and cancer. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-(2-Ethenylsulfonylethyl)-2,2-dimethyl-3,5-dihydro-1,4-benzoxazepine and its potential limitations as a chemical probe.
Synthesemethoden
4-(2-Ethenylsulfonylethyl)-2,2-dimethyl-3,5-dihydro-1,4-benzoxazepine can be synthesized through a multi-step process involving the reaction of 2-amino-2-methyl-1-propanol with ethyl vinyl sulfone, followed by the reaction of the resulting product with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The final product is then purified through recrystallization to obtain pure 4-(2-Ethenylsulfonylethyl)-2,2-dimethyl-3,5-dihydro-1,4-benzoxazepine.
Wissenschaftliche Forschungsanwendungen
4-(2-Ethenylsulfonylethyl)-2,2-dimethyl-3,5-dihydro-1,4-benzoxazepine has been studied for its potential use as a chemical probe to investigate the function of Notch signaling, a key pathway involved in cell differentiation and development. 4-(2-Ethenylsulfonylethyl)-2,2-dimethyl-3,5-dihydro-1,4-benzoxazepine has been shown to selectively inhibit the activity of γ-secretase, an enzyme involved in the cleavage of Notch receptors, leading to the accumulation of Notch intracellular domain and subsequent downstream effects on gene expression and cell fate.
Eigenschaften
IUPAC Name |
4-(2-ethenylsulfonylethyl)-2,2-dimethyl-3,5-dihydro-1,4-benzoxazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-4-20(17,18)10-9-16-11-13-7-5-6-8-14(13)19-15(2,3)12-16/h4-8H,1,9-12H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWLXUVQBOIBGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC2=CC=CC=C2O1)CCS(=O)(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Ethenylsulfonylethyl)-2,2-dimethyl-3,5-dihydro-1,4-benzoxazepine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.